molecular formula C6H4N4O2 B2738279 3-Cyano-6-hydroxypyrazine-2-carboxamide CAS No. 1417638-03-9

3-Cyano-6-hydroxypyrazine-2-carboxamide

Cat. No.: B2738279
CAS No.: 1417638-03-9
M. Wt: 164.124
InChI Key: NVGOUZXAYABOLD-UHFFFAOYSA-N
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Description

3-Cyano-6-hydroxypyrazine-2-carboxamide is a chemical compound with the molecular formula C6H4N4O2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyano group, a hydroxyl group, and a carboxamide group attached to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-6-hydroxypyrazine-2-carboxamide can be achieved through multiple synthetic routes. One common method involves the reaction of 3,6-dichloropyrazine-2-carbonitrile with hydroxylamine under basic conditions to form the desired compound . Another approach involves the nucleophilic substitution of 3,6-dichloropyrazine-2-carbonitrile with hydroxylamine hydrochloride in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, cyanation, and hydroxylation, followed by purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-6-hydroxypyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-Cyano-6-hydroxypyrazine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including viral infections.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Cyano-6-hydroxypyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit viral RNA-dependent RNA polymerase, making it a potential antiviral agent. The compound’s cyano and hydroxyl groups play crucial roles in its binding affinity and inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-6-hydroxypyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit viral RNA polymerase sets it apart from other similar compounds, making it a promising candidate for antiviral drug development .

Properties

IUPAC Name

3-cyano-6-oxo-1H-pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c7-1-3-5(6(8)12)10-4(11)2-9-3/h2H,(H2,8,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGOUZXAYABOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(NC1=O)C(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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